4'-Hydroxy Tamoxifen-d6 (contains up to 10per cent E isomer)
Description
Nomenclature and Synonyms
4'-Hydroxy Tamoxifen-d6 is a stable isotope-labeled analog of the tamoxifen metabolite 4'-hydroxytamoxifen. It is recognized by multiple chemical identifiers and synonyms, including:
| Synonym | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 4'-Hydroxy Tamoxifen-d6 | 1346606-80-1 | C26H23D6NO2 | 393.55 g/mol |
| 4-[(1Z)-1-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]phenylmethylene]propyl]phenol | 1346606-80-1 | C26H23D6NO2 | 393.55 g/mol |
| 4'-Hydroxytamoxifen-d6 (contains up to 10% E isomer) | 1346606-80-1 | C26H23D6NO2 | 393.55 g/mol |
Key identifiers :
Molecular Structure and Deuterium Labeling
The compound retains the core structure of tamoxifen but with critical modifications:
- Core structure : A triphenylethylene backbone with hydroxyl and ethoxy groups.
- Deuterium labeling : Six deuterium atoms replace hydrogen atoms in the dimethylamino group (C-N(CH3)2 → C-N(CD3)2).
Comparison with unlabelled analog :
| Property | Unlabelled (4'-Hydroxytamoxifen) | Labelled (4'-Hydroxy Tamoxifen-d6) |
|---|---|---|
| CAS | 82413-23-8 | 1346606-80-1 |
| Molecular Formula | C26H29NO2 | C26H23D6NO2 |
| Molecular Weight | 387.53 g/mol | 393.55 g/mol |
| Application | Metabolite reference standard | Stable isotope-labeled reference standard |
Isomeric Forms: E/Z Isomerism and Stereochemical Implications
The compound exists as a mixture of cis (E) and trans (Z) isomers, with the Z isomer predominating (≥90%) and the E isomer present up to 10%.
Structural and functional differences :
- Z isomer : The double bond between the central carbon and the phenyl group adopts a trans-configuration, maximizing antiestrogenic activity.
- E isomer : The cis-configuration reduces estrogen receptor (ER) binding affinity and antiestrogenic potency.
Impact on applications :
| Isomer | Configuration | ER Binding Affinity | Antiestrogenic Activity | Primary Use |
|---|---|---|---|---|
| Z | Trans | High | Potent | Reference standard for active metabolite |
| E | Cis | Low | Weak | Minor component in analytical standards |
Relationship to Parent Compound (Tamoxifen) and Metabolic Pathways
4'-Hydroxy Tamoxifen-d6 is derived from tamoxifen through cytochrome P450-mediated metabolism:
Metabolic pathway :
Role of deuterium labeling :
Properties
CAS No. |
1346606-80-1 |
|---|---|
Molecular Formula |
C26H29NO2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[(Z)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i2D3,3D3 |
InChI Key |
DODQJNMQWMSYGS-JIVKCLLGSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=CC=C3)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
Synonyms |
4-[(1Z)-1-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_4’-Hydroxytamoxifen-d6; |
Origin of Product |
United States |
Preparation Methods
McMurry Coupling as a Core Reaction
The foundational step in synthesizing 4'-Hydroxy Tamoxifen-d6 involves McMurry coupling, a reductive dimerization of ketones mediated by titanium chloride (TiCl₄) and zinc dust. This method, adapted from the preparation of non-deuterated 4-hydroxytamoxifen, couples 4,4′-dihydroxybenzophenone (15 ) with deuterated intermediates to form the tamoxifen backbone. For example, coupling 15 with a deuterated dimethylaminoethoxy-substituted ketone yields the Z-isomer-dominated product, which is subsequently functionalized. The reaction typically proceeds under inert atmospheres (argon or nitrogen) at elevated temperatures (60–80°C) for 12–24 hours, achieving yields of 40–60%.
A critical challenge in this step is minimizing side reactions, such as over-reduction or the formation of regioisomers. In one documented case, the coupling of 15 with a furan-derived ketone produced an indene side product (46 ) due to Friedel-Crafts cyclization, highlighting the need for precise stoichiometric control.
Deuterium Incorporation Strategies
Deuterium labeling at the N,N-dimethylaminoethoxy side chain is achieved through two primary methods:
-
Direct Alkylation : Reacting deuterated dimethylamine (D₆-N(CH₃)₂) with a bromoethoxy intermediate under basic conditions (K₂CO₃, DMF, 60°C).
-
Isotopic Exchange : Exposing the non-deuterated side chain to deuterated solvents (e.g., D₂O or CD₃OD) in the presence of a palladium catalyst, though this method risks deuteration at unintended positions.
The first approach is preferred for its regioselectivity, as evidenced by the molecular formula C₂₆H₂₃D₆NO₂, which confirms six deuterium atoms exclusively at the dimethylamino group.
Table 1: Comparison of Deuterium-Labeling Methods
| Method | Reagents | Yield (%) | Purity (%) | Deuterium Position Specificity |
|---|---|---|---|---|
| Direct Alkylation | D₆-N(CH₃)₂, K₂CO₃, DMF | 72 | 98 | High |
| Isotopic Exchange | D₂O, Pd/C | 35 | 85 | Moderate |
Stereochemical Control of Z/E Isomer Ratio
Isomerization Dynamics in Solution
The Z/E isomer ratio in 4'-Hydroxy Tamoxifen-d6 is governed by equilibration kinetics in solution. Contrary to earlier reports of a 70:30 Z/E equilibrium, recent studies demonstrate a 50:50 ratio under ambient conditions, stabilizing within 6 months across temperatures (25–40°C) and solvents (ethanol, DMSO). This equilibration is reversible and follows first-order kinetics, with the equilibrium constant K expressed as:
Light exposure and solvent dielectric constant (ε) accelerate isomerization; aqueous ethanol (ε = 24.3) induces faster equilibration than anhydrous ethanol (ε = 16.7).
Strategies for E Isomer Limitation
To restrict the E isomer content to ≤10%, manufacturers employ:
-
Low-Temperature Crystallization : Cooling ethanolic solutions to −20°C preferentially crystallizes the Z isomer, reducing E isomer concentration to 5–8%.
-
Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves Z and E isomers, achieving ≥99% Z isomer purity before formulation.
Purification and Analytical Characterization
Chromatographic Purification
Final purification involves size-exclusion chromatography (Sephadex LH-20) to remove titanium residues from McMurry coupling, followed by preparative HPLC to isolate the deuterated product. The typical retention time for 4'-Hydroxy Tamoxifen-d6 is 12.3 minutes under gradient elution (acetonitrile:water 65:35, 1 mL/min).
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy Tamoxifen-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 4’-Hydroxy Tamoxifen.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4’-Hydroxy Tamoxifen.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4’-Hydroxy Tamoxifen-d6 is extensively used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies involving estrogen receptor modulation and gene expression analysis.
Medicine: Investigated for its potential therapeutic effects in breast cancer treatment and prevention.
Industry: Utilized in the development of new pharmaceuticals and in pharmacokinetic studies to understand drug metabolism and distribution.
Mechanism of Action
4’-Hydroxy Tamoxifen-d6 exerts its effects by binding to estrogen receptors, inducing a conformational change that alters the receptor’s activity. This binding blocks the effects of endogenous estrogens, thereby inhibiting estrogen-dependent gene expression and cell proliferation. The compound’s deuterated form allows for more precise tracking and analysis in pharmacokinetic studies.
Comparison with Similar Compounds
Research Findings and Clinical Relevance
Biological Activity
4'-Hydroxy Tamoxifen-d6, a deuterated derivative of the well-known antiestrogen tamoxifen, is primarily studied for its biological activity related to estrogen receptor modulation and its potential therapeutic applications in cancer treatment. This compound, which includes both the Z and E isomers, exhibits unique pharmacological properties that are critical in understanding its role in breast cancer therapy and beyond.
Chemical Structure and Properties
4'-Hydroxy Tamoxifen-d6 is characterized by the addition of deuterium atoms in place of hydrogen in the tamoxifen structure, which can influence its metabolic stability and biological activity. The compound can exist in two isomeric forms:
- Z-isomer : More potent as an estrogen receptor antagonist.
- E-isomer : Less active but still relevant in clinical contexts.
Estrogen Receptor Modulation
The primary mechanism of action for 4'-Hydroxy Tamoxifen-d6 involves its interaction with estrogen receptors (ERs). It acts predominantly as an antagonist at ERα and ERβ, inhibiting estrogen-mediated cellular proliferation. The IC50 values for binding affinity to these receptors have been reported as follows:
- Z-isomer : IC50 = 27 μM for ER antagonism .
- E-isomer : While specific values may vary, it generally exhibits lower potency compared to the Z-isomer.
Autophagic Cell Death
Recent studies have highlighted an alternative pathway through which 4'-Hydroxy Tamoxifen-d6 induces cell death, particularly in estrogen receptor-negative tumors. This mechanism is characterized by:
- Activation of autophagy leading to cell death.
- Degradation of K-Ras, a critical oncogene involved in tumor survival .
This finding suggests that 4'-Hydroxy Tamoxifen-d6 may have broader applications beyond estrogen-dependent cancers, potentially benefiting patients with various malignancies.
Pharmacokinetics and Metabolism
The metabolism of tamoxifen and its derivatives is complex, involving several cytochrome P450 enzymes. Notably:
- CYP2D6 : Plays a significant role in converting tamoxifen into its active metabolites, including 4'-Hydroxy Tamoxifen-d6.
- Genetic polymorphisms in CYP2D6 can lead to variability in drug metabolism and efficacy among patients .
Breast Cancer Treatment
Tamoxifen has been a cornerstone in treating estrogen receptor-positive breast cancer. The introduction of 4'-Hydroxy Tamoxifen-d6 has provided insights into:
- Improved therapeutic outcomes due to enhanced receptor binding affinity.
- Potential reduction in side effects associated with traditional tamoxifen therapy.
Non-Hormonal Cancers
Research indicates that 4'-Hydroxy Tamoxifen-d6 also demonstrates cytotoxic effects independent of estrogen receptor activity. For instance:
- In malignant peripheral nerve sheath tumors (MPNST), treatment with this compound resulted in significant cell death through autophagy rather than apoptosis .
Table 1: Comparison of Biological Activities
| Compound | Mechanism of Action | IC50 (μM) | Notes |
|---|---|---|---|
| 4'-Hydroxy Tamoxifen-d6 (Z) | Estrogen Receptor Antagonist | 27 | More potent than E isomer |
| 4'-Hydroxy Tamoxifen-d6 (E) | Estrogen Receptor Antagonist | Variable | Less potent; still relevant |
| Tamoxifen | Estrogen Receptor Modulator | ~100 | Parent compound; less effective than OHT |
Q & A
Basic Research Questions
Q. What are the critical handling and storage protocols for 4'-Hydroxy Tamoxifen-d6 to ensure experimental reproducibility?
- Methodological Answer :
- Handling : Avoid inhalation of dust or vapors by using fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats. Solutions should be prepared under inert gas (e.g., nitrogen) to minimize oxidation .
- Storage : Store the compound at -20°C in tightly sealed, light-resistant containers. Long-term stability (>4 years) is achievable under these conditions, but batch-specific stability data should be verified via Certificates of Analysis (CoA) .
Q. How can researchers optimize solubility for in vitro assays using 4'-Hydroxy Tamoxifen-d6?
- Methodological Answer :
- Solvent Selection : The compound is highly soluble in ethanol (~20 mg/mL) and DMSO (~2 mg/mL). For aqueous buffers, dissolve in ethanol first, then dilute with PBS (pH 7.2) to achieve ~0.3 mg/mL solubility .
- Limitations : Avoid prolonged storage of aqueous solutions (>24 hours) due to precipitation risks. Vortexing and sonication may improve homogeneity before use .
Q. Why does the compound contain up to 10% E isomer, and how does this impact experimental outcomes?
- Methodological Answer :
- Isomer Background : The (Z)-isomer is the pharmacologically active form, binding estrogen receptors (ER) with high affinity. The E isomer is a less active byproduct formed during synthesis .
- Mitigation : Quantify isomer ratios via HPLC or LC-MS before critical experiments. Batch-specific isomer percentages are provided in CoA; adjust dosing concentrations to account for the inactive E isomer .
Advanced Research Questions
Q. What experimental designs are recommended to assess the ER antagonism of 4'-Hydroxy Tamoxifen-d6 in breast cancer models?
- Methodological Answer :
- Cell Models : Use ER-positive MCF-7 cells for potency assays. The (Z)-isomer inhibits 17β-estradiol-induced progesterone receptor mRNA upregulation at 100 nM .
- Dosing Strategy :
| Cell Line | IC50 (Proliferation) | Key Endpoint |
|---|---|---|
| MCF-7 | 27 µM | ERα activity |
| MDA-MB-231 | 18 µM | Basal-like subtype |
- Pre-treat cells with deuterated compound (4'-Hydroxy Tamoxifen-d6) to track metabolite stability via mass spectrometry .
Q. How can researchers resolve discrepancies in reported IC50 values for 4'-Hydroxy Tamoxifen across studies?
- Methodological Answer :
- Source of Variability : Differences in isomer ratios, solvent preparation (e.g., DMSO purity), and cell passage number can alter results .
- Standardization Steps :
Validate isomer ratios using analytical standards (e.g., Sigma-Aldrich’s 50:50 E/Z mixture) .
Use fresh solvent batches and document storage conditions.
Include tamoxifen or 4-OHT as positive controls to benchmark assay sensitivity .
Q. What analytical techniques are most reliable for distinguishing E/Z isomers in 4'-Hydroxy Tamoxifen-d6?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λmax = 246–287 nm) using a C18 column. Isomers are separated based on retention times (RTs) .
- Mass Spectrometry : LC-MS/MS with deuterium labeling (d6) enables precise quantification of isomer-specific fragmentation patterns. Deuterium reduces metabolic interference in tracer studies .
Q. How does the deuterium labeling in 4'-Hydroxy Tamoxifen-d6 enhance pharmacokinetic (PK) studies?
- Methodological Answer :
- Advantages : Deuterium slows CYP2D6-mediated metabolism, extending half-life and improving detection limits in plasma/tissue samples .
- Protocol : Administer 4'-Hydroxy Tamoxifen-d6 alongside non-deuterated analogs in murine models. Use MRM (multiple reaction monitoring) modes in MS to differentiate labeled/unlabeled metabolites .
Data Contradiction Analysis
Q. Why do some studies report anti-proliferative effects of 4'-Hydroxy Tamoxifen in ER-negative cells (e.g., MDA-MB-231)?
- Methodological Answer :
- ER-Independent Mechanisms : At high concentrations (>10 µM), the compound may inhibit protein kinase C (PKC) or interact with membrane-bound ER variants .
- Validation : Use siRNA knockdown of ERα/ERβ in MDA-MB-231 to confirm off-target effects. Compare results with ER-negative controls (e.g., HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
